

Technical Comparison Guide: 1-Pentadecanol vs. 4-Pentadecanol

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Compound of Interest

Compound Name:	4-Pentadecanol
CAS No.:	109212-91-1
Cat. No.:	B025879

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Executive Summary: The Structural Determinants of Efficacy

In lipid-based drug delivery and antimicrobial development, the precise location of the hydroxyl moiety on a fatty alcohol chain is not merely a chemical detail—it is a functional switch.^[1]

This guide compares 1-Pentadecanol (the primary alcohol) and **4-Pentadecanol** (the secondary alcohol).^[2] While both share the C₁₅H₃₂O molecular formula, their bioactivities diverge radically due to molecular packing parameters and metabolic fate.^[1]

- 1-Pentadecanol acts as a membrane stabilizer and potent antimicrobial agent, leveraging its linear geometry to intercalate into lipid bilayers with high order.^{[1][2][3]}
- **4-Pentadecanol** functions as a membrane fluidizer and potential signaling molecule (pheromone analog).^{[1][2][3]} Its chiral center at C4 introduces steric bulk that disrupts lipid packing, altering permeability and metabolic processing.^[1]

Physicochemical Profile & Structural Logic^{[1][4]}

The biological divergence begins with physical chemistry.[1][2] The shift of the hydroxyl group from C1 to C4 breaks the symmetry and linearity of the molecule.

Table 1: Comparative Physicochemical Properties[1][2]
[3]

Feature	1-Pentadecanol (Primary)	4-Pentadecanol (Secondary)	Impact on Bioactivity
Structure	Linear, Achiral	Kinked, Chiral (R/S enantiomers)	4-OH creates steric hindrance in lipid bilayers.[1][2][3]
Melting Point	44–46 °C (Solid)	~31 °C (Low-melting solid/Liquid)	1-OH promotes rigid gel phases; 4-OH promotes fluid phases.[1][2][3]
H-Bonding	High accessibility (Terminal)	Sterically hindered (Internal)	1-OH binds stronger to enzyme active sites (e.g., InhA).[1][2]
LogP (Est.)	~6.24	~6.0 - 6.4	Similar lipophilicity, but different partitioning kinetics.[1][2]
Metabolic Fate	Oxidation to Pentadecanoic Acid	Oxidation to 4-Pentadecanone	1-OH enters fatty acid β -oxidation; 4-OH faces metabolic dead-ends.[1][2][3]

Structural Visualization: The "Wedge" Effect

- **1-Pentadecanol:** Resembles a cylinder.[1][2][3] It aligns perfectly with phospholipid tails, increasing membrane thickness and rigidity.[1]
- **4-Pentadecanol:** Resembles an inverted cone or wedge.[1][2] The C4-hydroxyl group forces adjacent lipids apart, creating "void spaces" in the membrane.[1]

Biological Performance Analysis

A. Antimicrobial Potency (The "Cutoff" Effect)

Winner: 1-Pentadecanol[1][2][3]

The antimicrobial mechanism of long-chain alcohols is primarily membrane rupture.[1][2][3] Efficacy depends on the balance between chain length (hydrophobicity) and headgroup polarity.[4]

- **1-Pentadecanol:** Exhibits a Minimum Inhibitory Concentration (MIC) of $\sim 0.78 \mu\text{g/mL}$ against *Propionibacterium acnes* and strong activity against *Staphylococcus aureus*. [1][2][3] Its terminal hydroxyl group allows it to anchor at the water-lipid interface while the C15 tail penetrates the hydrophobic core, causing leakage of K^+ ions and cell lysis. [1][3]
- **4-Pentadecanol:** Shows significantly reduced antimicrobial potency. [1][2][3] The internal hydroxyl group prevents deep penetration of the tail into the bacterial membrane. The molecule cannot span the bilayer effectively, failing to form the transmembrane pores necessary for rapid lysis. [1]

B. Membrane Permeation & Drug Delivery

Winner: **4-Pentadecanol** (Context Dependent)[1][2][3]

- **1-Pentadecanol:** Used to stabilize liposomes or harden skin barriers. [1][2][3] It raises the phase transition temperature () of membranes.
- **4-Pentadecanol:** Acts as a permeation enhancer. [1][2][3] By lowering the of the stratum corneum or cell membrane, it increases fluidity, allowing co-administered drugs to diffuse more freely.

C. Metabolic Toxicity & Signaling

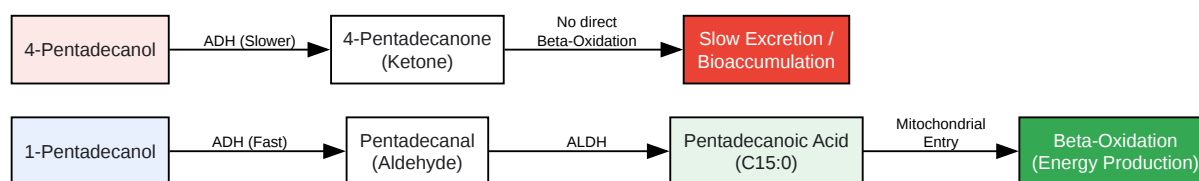
Critical Distinction:

- 1-Pentadecanol is oxidized by alcohol dehydrogenases (ADH) to pentadecanal, and subsequently to pentadecanoic acid (C15:0).[1] C15:0 is a beneficial odd-chain fatty acid associated with lower risks of metabolic syndrome.[1][2]
- **4-Pentadecanol** is oxidized to 4-pentadecanone.[1][2] Mammalian systems struggle to degrade long-chain ketones efficiently compared to fatty acids.[1][2] This can lead to bioaccumulation or activation of distinct signaling pathways (often observed in insect pheromone processing, where secondary alcohols are common).[1]

Mechanistic Pathway Diagrams

Diagram 1: Metabolic Divergence

This flow illustrates why 1-pentadecanol is metabolically "safer" for nutritional applications, while **4-pentadecanol** is a distinct chemical entity in vivo.[1][2][3]

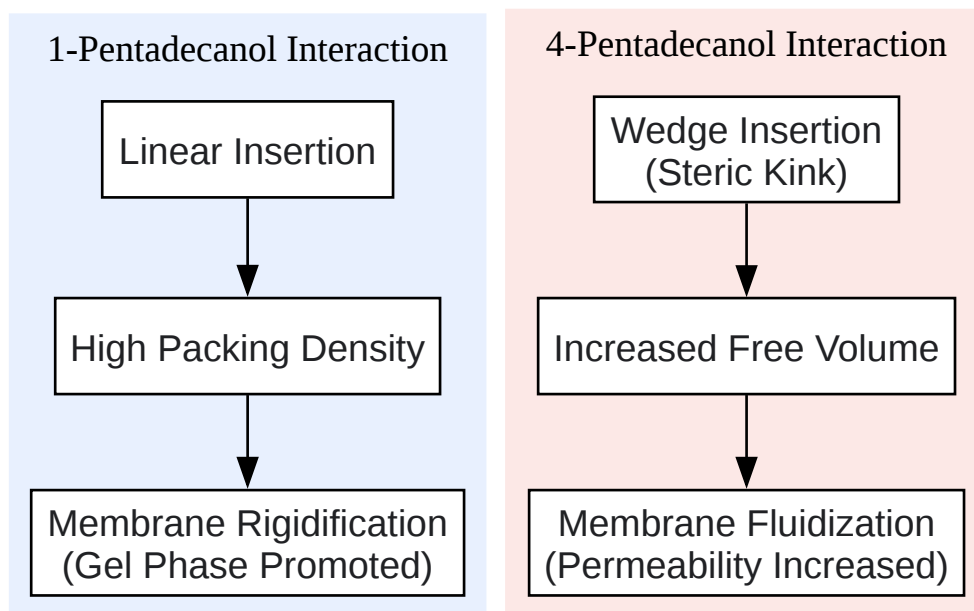


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Caption: Divergent metabolic pathways. 1-Pentadecanol feeds into energy cycles; **4-Pentadecanol** forms a stable ketone.[1][2]

Diagram 2: Membrane Interaction Model

This illustrates the "Stabilizer" vs. "Fluidizer" concept.[1][2]



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Caption: Structural impact on lipid bilayers. 1-OH orders lipids; 4-OH creates disorder.[1][2]

Experimental Protocols

To validate these differences in your own lab, use the following self-validating protocols.

Protocol A: Differential Scanning Calorimetry (DSC) for Membrane Effects

Objective: Quantify the shift in phase transition temperature (

) of DPPC liposomes induced by the alcohols.[3]

- Preparation:
 - Dissolve DPPC (dipalmitoylphosphatidylcholine) in chloroform.[1]
 - Add 1-pentadecanol or **4-pentadecanol** at molar ratios of 0.1, 0.2, and 0.3 relative to lipid. [1][2][3]
 - Evaporate solvent under nitrogen to form a thin film.[1][2]

- Hydrate with PBS (pH 7.[1][2]4) above
(50°C) to form Multilamellar Vesicles (MLVs).[1]
- Execution:
 - Load 20 µL of suspension into DSC aluminum pans.
 - Scan from 20°C to 60°C at a rate of 1°C/min.
- Data Analysis (Self-Validation):
 - Control (Pure DPPC): Must show a sharp peak at ~41.4°C.[1]
 - 1-Pentadecanol: Expect peak broadening but maintenance or slight elevation of
(Stabilization).[1][2][3]
 - **4-Pentadecanol**: Expect significant depression of
and peak broadening (Fluidization).[1][2][3] If
does not drop, check for phase separation (crystallization) of the alcohol.

Protocol B: Comparative MIC Assay (Microdilution)

Objective: Determine antimicrobial potency against *S. aureus*.

- Inoculum: Prepare *S. aureus* (ATCC 29213) suspension at
CFU/mL in Mueller-Hinton Broth.
- Solubilization: Dissolve alcohols in DMSO (final assay concentration of DMSO < 2%). Note:
1-Pentadecanol may require slight warming (45°C) to dissolve fully.[1][2]
- Dilution: Serial 2-fold dilutions in 96-well plates ranging from 128 µg/mL down to 0.25 µg/mL.
- Incubation: 37°C for 24 hours.
- Readout: Visual turbidity or OD600.

- Validation: Positive control (Vancomycin) must show clear inhibition.[1] Negative control (DMSO only) must show full growth.[1]
- Expectation: 1-Pentadecanol MIC
0.78–2.0 µg/mL. **4-Pentadecanol** MIC expected > 32 µg/mL.[1][2][3]

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